Azeto[1,2-A]pyrido[1,2-D]pyrazine
Description
Azeto[1,2-a]pyrido[1,2-d]pyrazine is a fused heterocyclic compound characterized by a four-membered azetidine ring fused to a pyrido-pyrazine scaffold. This structure combines the strained azetidine ring with the π-electron-rich pyrido-pyrazine system, which may confer unique electronic and steric properties.
Properties
CAS No. |
49688-89-3 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,6-diazatricyclo[6.4.0.03,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C10H8N2/c1-2-5-11-8-10-4-6-12(10)7-9(11)3-1/h1-8H |
InChI Key |
CICGDJDFWYKGPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN3C=CC3=CN2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between azeto[1,2-a]pyrido[1,2-d]pyrazine and related heterocycles:
Key Research Findings and Structural Insights
Synthetic Flexibility: Imidazo[1,2-a]pyrazines achieve high yields (up to 97%) through modular substitutions at positions 2 and 3, enabling tailored interactions with biological targets like kinase hinge regions . Pyrrolo[1,2-a]pyrazines exhibit solvent-dependent self-assembly, forming novel fused benzoimidazopyrrolopyrazines with ana/d-arrangements by controlling water content .
Biological Performance :
- Tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines demonstrate antihypertensive activity, though the most potent smooth muscle relaxants paradoxically show weak hypotensive effects .
- Imidazo[1,2-a]pyrazines with pyridin-4-yl substituents (e.g., compound 3a) bind tightly to kinase domains via hydrogen bonds with Gly28 and Cys106, correlating with anticancer efficacy .
Reactivity Differences: Pyrido[1,2-a]pyrazines show lower yields (55–70%) compared to pyridine analogs in metal-free syntheses of tetracyclic thienopyrimidinones, likely due to reduced electron density at the pyrazine core . Pyrrolo[1,2-a]pyrazines undergo regioselective reactions with heterocumulenes, forming thiono- or seleno-substituted derivatives without heavy-metal catalysts .
Q & A
Q. What are the common synthetic routes for preparing azeto[1,2-a]pyrido[1,2-d]pyrazine derivatives?
The synthesis typically involves multicomponent reactions (MCRs) or cyclization strategies. For example, a one-pot MCR using cyclic enamineones, aromatic aldehydes, and 1,3-dicarbonyl compounds under controlled conditions (temperature: 80–100°C, solvent: ethanol or DMF) yields polyfunctionalized derivatives. Reaction parameters like solvent polarity and catalyst choice (e.g., iodine for imidazo derivatives) significantly influence regioselectivity and yield .
Q. How can researchers characterize the structural purity of this compound compounds?
Use a combination of 1H/13C NMR to confirm substitution patterns and ring saturation, HPLC-MS for molecular weight verification, and FT-IR to identify functional groups (e.g., carbonyl or sulfonyl moieties). X-ray crystallography is recommended for resolving complex stereochemistry, as demonstrated for hexahydro derivatives .
Q. What biological screening assays are suitable for preliminary evaluation of these compounds?
Standard in vitro assays include:
- Antioxidant activity : DPPH radical scavenging assay (IC50 values).
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination).
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 .
Advanced Research Questions
Q. How can substituent effects at C2, C3, and C8 positions be systematically studied to optimize bioactivity?
- Step 1 : Synthesize derivatives via regioselective functionalization (e.g., Suzuki coupling at C3/C6, bromination at C8) .
- Step 2 : Compare bioactivity trends using SAR tables. For example, electron-withdrawing groups (Br, SO2Me) at C8 enhance antimicrobial activity, while methyl groups improve metabolic stability .
- Step 3 : Validate binding modes via molecular docking (e.g., interactions with bacterial DNA gyrase or 5-HT3 receptors) .
Q. What strategies resolve contradictions in reported biological data across structurally similar derivatives?
- Orthogonal assays : Confirm antimicrobial activity with both MIC (broth dilution) and time-kill curve assays to rule out false positives .
- Structural analogs : Compare fluorinated vs. brominated derivatives to isolate electronic effects from steric contributions .
- Metabolic profiling : Use liver microsome assays to identify if inactive compounds are rapidly metabolized .
Q. How can advanced catalytic systems improve synthetic efficiency for complex derivatives?
- Palladium-catalyzed cross-coupling : Enable sequential Suzuki-Miyaura and C-H functionalization to access trisubstituted derivatives (e.g., 3,6,8-trisubstituted imidazo[1,2-a]pyrazines) .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps while maintaining >90% yield .
Methodological Notes
- Data Interpretation : Use chemometric tools (e.g., PCA) to correlate substituent properties (Hammett σ, π-values) with bioactivity .
- Contradiction Management : When conflicting bioactivity arises, prioritize compounds with dual functionality (e.g., hexahydro derivatives showing both antimicrobial and anti-inflammatory activity) for further in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
